4-(Dimethylamino)-4'-fluorochalcone
Overview
Description
4-(Dimethylamino)-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. The structure of 4-(Dimethylamino)-4’-fluorochalcone consists of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system, with a dimethylamino group attached to one ring and a fluorine atom attached to the other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4’-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-(dimethylamino)benzaldehyde and 4’-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(Dimethylamino)-4’-fluorochalcone can be scaled up using similar reaction conditions. The process involves the use of large reactors with efficient mixing and temperature control to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The dimethylamino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-4’-fluorochalcone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4’-fluorochalcone involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-(Dimethylamino)-4’-fluorochalcone can be compared with other chalcone derivatives such as:
- 4-(Dimethylamino)-4’-methoxychalcone
- 4-(Dimethylamino)-4’-chlorochalcone
- 4-(Dimethylamino)-4’-bromochalcone
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the fluorine atom in 4-(Dimethylamino)-4’-fluorochalcone makes it unique and may contribute to its distinct properties and applications.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXYWVTPSVBET-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28081-19-8 | |
Record name | 4-DIMETHYLAMINO-4'-FLUOROCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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